molecular formula C9H8F3NO3S B2647260 1-[3-Methanesulfonyl-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one CAS No. 1400872-34-5

1-[3-Methanesulfonyl-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one

Cat. No.: B2647260
CAS No.: 1400872-34-5
M. Wt: 267.22
InChI Key: UYDSYMGTEUMPRR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-[3-Methanesulfonyl-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one involves several steps. One common method includes the reaction of 3-methanesulfonyl-5-(trifluoromethyl)pyridine with ethanone under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods may involve scaling up this synthetic route with optimizations for yield and purity.

Chemical Reactions Analysis

1-[3-Methanesulfonyl-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[3-Methanesulfonyl-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one has several applications in scientific research:

    Chemistry: It is used as a reference standard in analytical chemistry for method development and validation.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic effects and pharmacokinetics.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-Methanesulfonyl-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one involves its interaction with specific molecular targets. The methanesulfonyl and trifluoromethyl groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed effects .

Comparison with Similar Compounds

1-[3-Methanesulfonyl-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one can be compared with other similar compounds, such as:

    1-[3-Methanesulfonyl-5-(trifluoromethyl)pyridin-2-yl]propan-1-one: This compound has a similar structure but with a propanone moiety instead of ethanone.

    1-[3-Methanesulfonyl-5-(trifluoromethyl)pyridin-2-yl]butan-1-one: This variant includes a butanone moiety.

    1-[3-Methanesulfonyl-5-(trifluoromethyl)pyridin-2-yl]pentan-1-one: This compound features a pentanone moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[3-methylsulfonyl-5-(trifluoromethyl)pyridin-2-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO3S/c1-5(14)8-7(17(2,15)16)3-6(4-13-8)9(10,11)12/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYDSYMGTEUMPRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=N1)C(F)(F)F)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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